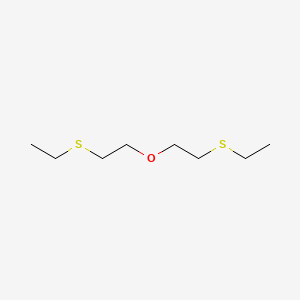

6-Oxa-3,9-dithiaundecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

5648-30-6 |

|---|---|

Molecular Formula |

C8H18OS2 |

Molecular Weight |

194.4 g/mol |

IUPAC Name |

1-ethylsulfanyl-2-(2-ethylsulfanylethoxy)ethane |

InChI |

InChI=1S/C8H18OS2/c1-3-10-7-5-9-6-8-11-4-2/h3-8H2,1-2H3 |

InChI Key |

NZLCDJADEWGUAX-UHFFFAOYSA-N |

Canonical SMILES |

CCSCCOCCSCC |

Origin of Product |

United States |

Structural Context and Significance of Open Chain Thioether Ligands

Open-chain thioether ligands are a class of compounds that have garnered significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The presence of soft thioether sulfur donors makes them particularly adept at coordinating with soft metal ions. The flexibility of the open-chain structure allows these ligands to adapt to the preferred coordination geometry of the metal center.

The compound 6-Oxa-3,9-dithiaundecane exemplifies a specific type of open-chain thioether ligand known as an S,O,S-donor ligand. The inclusion of an oxygen atom within the carbon backbone introduces a "harder" donor site compared to the "soft" sulfur atoms. This mixed-donor character can influence the selectivity and stability of the resulting metal complexes.

The fundamental structure of this compound is often modified to create more elaborate ligands. A common synthetic strategy involves the condensation of this compound with other molecules, such as salicylaldehyde (B1680747), to produce Schiff base ligands. This process extends the ligand framework and introduces new donor atoms, such as nitrogen, enhancing the coordination capabilities of the molecule. For instance, the reaction of this compound with salicylaldehyde yields 1,11-bis(salicylaldimine)-6-oxa-3,9-dithiaundecane (H2L2), a ligand that has been utilized in the study of copper(II) and nickel(II) complexes. researchgate.netchemicalbook.com

Overview of Research Trajectories and Multidisciplinary Relevance

Core Synthetic Procedures for this compound

The fundamental approach to synthesizing the this compound backbone involves the strategic coupling of an ether-containing dielectrophile with a dithiol nucleophile.

A primary and efficient method for the synthesis of this compound is the base-mediated condensation of bis(2-chloroethyl) ether with ethane-1,2-dithiol. This reaction follows a double Williamson ether synthesis-like pathway, where the thiol groups, deprotonated by a suitable base, act as nucleophiles, displacing the chloride leaving groups on the bis(2-chloroethyl) ether.

The reaction is typically carried out in a polar aprotic solvent, such as ethanol (B145695) or methanol (B129727), to facilitate the dissolution of the reactants and the base. Common bases employed for this transformation include sodium hydroxide (B78521) or potassium hydroxide, which are effective in deprotonating the thiol groups to form the more reactive thiolate anions.

Reaction Scheme:

Bis(2-chloroethyl) etherEthane-1,2-dithiolthis compound

To maximize the yield of the desired acyclic product and minimize the formation of polymeric side products or cyclic compounds, the reaction is performed under high dilution conditions. This involves the slow, dropwise addition of the electrophile, bis(2-chloroethyl) ether, to a solution of the dithiol and the base. This ensures that the concentration of the electrophile remains low throughout the reaction, favoring the 1:1 condensation product over oligomerization.

The reaction temperature is typically maintained at room temperature or slightly elevated to ensure a reasonable reaction rate without promoting side reactions. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is typically isolated by extraction and purified by column chromatography or distillation under reduced pressure.

| Parameter | Condition | Purpose |

| Reactants | Bis(2-chloroethyl) ether, Ethane-1,2-dithiol | Building blocks for the target molecule |

| Base | Sodium hydroxide or Potassium hydroxide | Deprotonation of the dithiol |

| Solvent | Ethanol or Methanol | To dissolve reactants and facilitate the reaction |

| Technique | High dilution (slow addition of electrophile) | To minimize polymerization and cyclization |

| Temperature | Room temperature to gentle reflux | To control the reaction rate |

| Purification | Extraction followed by chromatography or distillation | To isolate and purify the product |

Derivatization Strategies for Advanced Ligand Systems

The this compound scaffold serves as a versatile platform for the synthesis of more complex, multidentate ligands through functionalization of its terminal ends.

The Schiff base ligand, 1,11-bis(salicylaldimine)-6-oxa-3,9-dithiaundecane (H₂L²), is a highly valuable chelating agent. Its synthesis is achieved through the condensation reaction of the diamino-functionalized analogue of this compound (1,11-diamino-6-oxa-3,9-dithiaundecane) with two equivalents of salicylaldehyde (B1680747).

This reaction is typically carried out in a suitable alcohol solvent, such as methanol or ethanol, and is often catalyzed by a small amount of acid or base to facilitate the imine formation. The reaction mixture is usually heated to reflux to drive the condensation to completion, often with the removal of water to shift the equilibrium towards the product. The resulting Schiff base precipitates from the solution upon cooling and can be purified by recrystallization.

Reaction Scheme:

1,11-Diamino-6-oxa-3,9-dithiaundecaneSalicylaldehyde1,11-Bis(salicylaldimine)-6-oxa-3,9-dithiaundecane (H₂L²)

The introduction of methyl groups at the 2 and 10 positions of the this compound backbone can be achieved by using a substituted dithiol precursor in the initial condensation reaction. Specifically, the reaction of bis(2-chloroethyl) ether with propane-1,2-dithiol under basic conditions will yield the desired 2,10-dimethyl-6-oxa-3,9-dithiaundecane.

The synthetic conditions are analogous to those used for the unsubstituted parent compound, employing a base such as sodium hydroxide in a polar solvent. The presence of the methyl groups can influence the solubility and coordination properties of the resulting ligand.

Reaction Scheme:

Bis(2-chloroethyl) etherPropane-1,2-dithiol2,10-Dimethyl-6-oxa-3,9-dithiaundecane

The synthesis of the key precursor for Schiff base formation, 1,11-diamino-6-oxa-3,9-dithiaundecane (LO), requires a multi-step approach starting from the parent this compound. A plausible and effective method is the conversion of a dihalo-derivative to a dinitrile, followed by reduction.

First, the terminal hydroxyl groups of a diol precursor would be converted to a suitable leaving group, such as a tosylate or a halide. For instance, reaction with thionyl chloride can yield the corresponding dichloro compound. This is then reacted with a cyanide salt, such as sodium or potassium cyanide, in a nucleophilic substitution reaction to form the dinitrile. Finally, the dinitrile is reduced to the diamine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) in an etheral solvent or catalytic hydrogenation.

| Step | Reaction | Reagents | Product |

| 1 | Halogenation | Thionyl chloride (SOCl₂) | 1,11-Dichloro-6-oxa-3,9-dithiaundecane |

| 2 | Cyanation | Sodium cyanide (NaCN) | 1,11-Dicyano-6-oxa-3,9-dithiaundecane |

| 3 | Reduction | Lithium aluminum hydride (LiAlH₄) | 1,11-Diamino-6-oxa-3,9-dithiaundecane (LO) |

This diamine is a crucial building block for constructing more elaborate ligand architectures.

Pyridine-Terminated Derivatives: 1,11-Bis(2-pyridyl)-6-oxa-3,9-dithiaundecane

The synthesis of pyridine-terminated derivatives of this compound introduces versatile metal-coordinating sites at the termini of the flexible thioether chain. A key example of such a derivative is 1,11-Bis(2-pyridyl)-6-oxa-3,9-dithiaundecane. The synthetic strategy for this compound is centered around the nucleophilic substitution reaction between a suitable precursor of the this compound backbone and a pyridine-containing electrophile.

A common and effective method involves the reaction of 2,2'-(oxydiethane-2,1-diyl)bis(sulfanediyl)diethanethiol with 2-(chloromethyl)pyridine (B1213738) hydrochloride. The thiol groups of the dithiaundecane derivative act as nucleophiles, attacking the electrophilic carbon of the chloromethyl group on the pyridine (B92270) ring. This reaction is typically carried out in the presence of a base to deprotonate the thiols, thereby increasing their nucleophilicity.

The starting material, 2-(chloromethyl)pyridine, can be prepared from 2-methylpyridine (B31789) through various methods. One efficient route involves the oxidation of 2-methylpyridine to its N-oxide, followed by treatment with phosphoryl chloride (POCl₃) or triphosgene (B27547) to yield the desired 2-(chloromethyl)pyridine. wikipedia.org

The reaction to form the final product is generally performed in a suitable organic solvent, such as ethanol or dimethylformamide (DMF), under an inert atmosphere to prevent oxidation of the thiols. The choice of base is crucial for the reaction's success, with common choices including alkali metal hydroxides or carbonates. The progress of the reaction can be monitored using techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product is typically isolated and purified by column chromatography.

| Reactants | Reagents | Solvent | General Conditions |

| 2,2'-(Oxydiethane-2,1-diyl)bis(sulfanediyl)diethanethiol | Base (e.g., NaOH, K₂CO₃) | Ethanol, DMF | Inert atmosphere, Room temperature to mild heating |

| 2-(Chloromethyl)pyridine hydrochloride |

Carborane-Appended Systems: 1,2-(6'-Oxa-3',9'-dithiaundecane-1',11'-diyl)-1,2-dicarba-closo-dodecborane

The incorporation of carborane cages into the structure of this compound yields hybrid molecules with unique properties stemming from the combination of the flexible, metal-coordinating thioether chain and the rigid, electron-delocalized carborane cluster. The synthesis of 1,2-(6'-Oxa-3',9'-dithiaundecane-1',11'-diyl)-1,2-dicarba-closo-dodecborane involves the formation of covalent bonds between the carborane cage and the terminal positions of the dithiaundecane backbone.

Several synthetic strategies can be employed to achieve this functionalization. One common approach involves the deprotonation of the weakly acidic C-H bonds of 1,2-dicarba-closo-dodecaborane (ortho-carborane) using a strong base, such as n-butyllithium, to generate a lithiated carborane species. This nucleophilic intermediate can then react with a suitable electrophilic derivative of the this compound chain. For instance, a dihalo- or ditosyloxy- derivative of this compound can be used to alkylate the lithiated carborane.

Alternatively, a palladium-catalyzed cross-coupling reaction can be utilized. nih.gov In this approach, a halogenated carborane, such as 1,2-diiodo-1,2-dicarba-closo-dodecaborane, can be coupled with a dithiol derivative of the this compound chain in the presence of a palladium catalyst and a suitable ligand. nih.gov This method offers a high degree of control and is often tolerant of a wider range of functional groups.

The choice of synthetic route depends on the availability of starting materials and the desired purity of the final product. Both methods require careful control of reaction conditions, including temperature, solvent, and the exclusion of air and moisture, to ensure high yields and minimize side reactions. Purification of the carborane-appended product is typically achieved through chromatographic techniques.

| Synthetic Approach | Carborane Precursor | Dithiaundecane Derivative | Key Reagents | General Conditions |

| Nucleophilic Substitution | 1,2-Dicarba-closo-dodecaborane | 1,11-Dihalo-6-oxa-3,9-dithiaundecane | n-Butyllithium | Anhydrous THF, Low temperature |

| Palladium-Catalyzed Cross-Coupling | 1,2-Diiodo-1,2-dicarba-closo-dodecborane | 2,2'-(Oxydiethane-2,1-diyl)bis(sulfanediyl)diethanethiol | Palladium catalyst (e.g., Pd(PPh₃)₄), Base | Anhydrous solvent (e.g., Toluene, Dioxane), Inert atmosphere, Heating |

Coordination Chemistry and Metal Complexation of 6 Oxa 3,9 Dithiaundecane Derivatives

Formation and Structural Elucidation of Transition Metal Complexes

The flexible backbone of 6-oxa-3,9-dithiaundecane and its derivatives allows for the formation of complexes with a range of transition metals. The presence of both thioether and ether functionalities provides a platform for investigating competitive and cooperative binding effects, leading to complexes with interesting structural features.

Palladium(II) Complexes: Mononuclear and Dinuclear Architectures

Palladium(II), with its d⁸ electron configuration, typically favors square-planar coordination geometry. The interaction of palladium(II) with oxadithioether ligands like 2,10-dimethyl-6-oxa-3,9-dithiaundecane has been shown to result in both dinuclear and mononuclear complexes, whose structures have been elucidated by X-ray diffractometry. researchgate.net

The reaction of palladium(II) dichloride with 2,10-dimethyl-6-oxa-3,9-dithiaundecane has been shown to produce a dinuclear complex with a 16-membered ring structure. researchgate.net In this arrangement, two ligands bridge two palladium(II) centers. Each palladium ion is coordinated by the two sulfur atoms from one ligand molecule and two chloride ions in a trans configuration, resulting in a trans-S₂PdCl₂ fragment. researchgate.net The oxadithioether ligand thus acts as a bridging ligand, utilizing its two sulfur donor atoms to link the metal centers.

In contrast to the dinuclear chloride complex, the reaction with an acetylacetonate (B107027) (acac) co-ligand in the presence of a non-coordinating tetrafluoroborate (B81430) anion leads to the formation of a mononuclear cationic complex. researchgate.net In this species, the 2,10-dimethyl-6-oxa-3,9-dithiaundecane ligand chelates to a single palladium(II) ion through its two sulfur atoms. The coordination sphere of the palladium is completed by the bidentate acetylacetonate ligand, which coordinates through its two oxygen atoms.

Copper(II) Complexes: Focus on Salicylaldimine-Terminated Ligands

The derivatization of the this compound backbone with terminal salicylaldimine groups introduces additional N and O donor atoms, creating a more complex and versatile ligand system, 1,11-bis(salicylaldimine)-6-oxa-3,9-dithiaundecane (H₂L²). This ligand has been utilized in the synthesis of both mononuclear and binuclear copper(II) complexes. nih.gov

The synthesis involving the 1,11-bis(salicylaldimine)-6-oxa-3,9-dithiaundecane ligand (H₂L²) has yielded distinct copper(II) complexes depending on the reaction conditions. A mononuclear complex, Cu(L²)·CH₃OH, has been reported. nih.gov More detailed structural information is available for the binuclear complex, Cu₂(L²)Br₂·xH₂O, for which a single-crystal X-ray structural study has been performed. nih.gov In this binuclear arrangement, the ligand encapsulates two copper(II) ions, with the bromine atoms also participating in the coordination sphere. The study of this complex represents a significant contribution to the magneto-structural understanding of binuclear copper(II) species with mixed N, S, O, and Br donor sets. nih.gov

Magnetostructural Correlations in Binuclear Copper(II) Species

The study of binuclear copper(II) complexes is crucial for understanding magnetic exchange interactions between metal centers, which are fundamental to the development of molecular magnets and the modeling of biological systems. mdpi.com The nature and magnitude of the magnetic coupling in these systems are intricately linked to their structural parameters, a relationship known as magnetostructural correlation.

In binuclear copper(II) complexes, the magnetic interaction is primarily mediated by bridging ligands. The geometry of the bridging unit, particularly the Cu-O-Cu bridging angle in hydroxo- or alkoxo-bridged species, plays a pivotal role in determining whether the interaction is antiferromagnetic (spins opposed) or ferromagnetic (spins parallel). mdpi.com Generally, as the Cu-O-Cu angle increases, the antiferromagnetic contribution to the magnetic exchange becomes more dominant. mdpi.com

Research on asymmetrically bridged dinuclear copper(II) complexes has provided significant insights into these correlations. For instance, complexes containing both a carboxylato and a methoxo or hydroxo bridge have been synthesized and characterized. rsc.orgresearchgate.net Magnetic susceptibility measurements on these compounds have revealed both antiferromagnetic and ferromagnetic interactions. rsc.orgresearchgate.net For example, a complex with a methoxo bridge exhibited an antiferromagnetic coupling constant (J) of -11 cm⁻¹, while a similar complex with a hydroxo bridge showed a ferromagnetic interaction with a J value of +29 cm⁻¹. rsc.orgresearchgate.net These findings underscore the subtle yet significant influence of the bridging ligand on the magnetic properties. rsc.orgresearchgate.net

The following table summarizes the magnetic coupling constants for selected binuclear copper(II) complexes, illustrating the range of magnetic behaviors observed.

| Complex Type | Bridging Ligands | J (cm⁻¹) | Magnetic Behavior |

| Methoxo-bridged | μ-OMe, μ-ferrocenecarboxylato | -11 | Antiferromagnetic |

| Hydroxo-bridged | μ-OH, μ-ferrocenecarboxylato | +29 | Ferromagnetic |

| Bis-methoxo-bridged | μ-MeO, μ-MeO | > -600 | Strongly Antiferromagnetic |

| Hydroxo-bridged | μ-OH, μ-OH | -195 | Antiferromagnetic |

| Chloride-bridged | μ-Cl, μ-Cl | +21 | Weakly Ferromagnetic |

Data compiled from various studies on binuclear copper(II) complexes. rsc.orgresearchgate.netnih.gov

Coordination Sphere Analysis (e.g., NSO3Br)

A notable example involves the synthesis and characterization of copper(II) complexes with ligands that provide a mixed N, S, and O donor set. The coordination environment can be further modified by the inclusion of other coordinating species, such as bromide ions.

Nickel(II) Complexes: Conformational Diversity and Electronic Properties

The coordination chemistry of nickel(II) with derivatives of this compound is marked by significant conformational diversity and interesting electronic properties. The flexibility of the ligand backbone allows it to adopt various conformations to accommodate the coordination preferences of the nickel(II) ion.

Ligand Design Impact on Nickel(II) Coordination Modes (e.g., N3, N5)

The design of the ligand is a critical factor in determining the resulting coordination mode of the nickel(II) complex. By modifying the parent this compound structure to include additional nitrogen donor atoms, ligands with varying denticity can be created. For instance, the introduction of pyridine (B92270) or other nitrogen-containing heterocycles can lead to ligands capable of N3 or N5 coordination.

The denticity of the ligand directly influences the geometry of the resulting nickel(II) complex. For example, a tridentate (N3) ligand might lead to the formation of a dimeric or polymeric structure, where the remaining coordination sites on the nickel(II) ion are occupied by bridging ligands or solvent molecules. In contrast, a pentadentate (N5) ligand is more likely to form a monomeric complex, with the ligand wrapping around the metal center to satisfy its coordination requirements.

Structural Characterization of [Ni(HL2)][OAc] and Related Complexes

The structural characterization of nickel(II) complexes with this compound-based ligands provides valuable information about their bonding and conformation. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes.

While a specific structure for "[Ni(HL2)][OAc]" is not detailed in the provided search results, the characterization of related complexes reveals common structural motifs. These complexes often feature nickel(II) in an octahedral or distorted octahedral geometry. The flexible thioether ligand can adopt a folded conformation, with the donor atoms coordinating to the metal in a facial or meridional fashion. The acetate (B1210297) (OAc) or other counter-ions can either be directly coordinated to the metal or exist as non-coordinating species in the crystal lattice.

Chromium(III) Complexes: Ligand Integration and Complex Characterization

Chromium(III) complexes have long been of interest due to their kinetic inertness and unique photochemical properties. nih.gov The integration of this compound-based ligands into chromium(III) coordination spheres can lead to stable complexes with interesting reactivity.

The synthesis of chromium(III) complexes with multidentate ligands often involves the reaction of a chromium(III) salt with the desired ligand in a suitable solvent. jocpr.com The resulting complexes can be characterized by a variety of techniques to determine their composition, structure, and properties.

Elemental analysis provides the empirical formula of the complex, while molar conductance measurements in solution can indicate whether the complex is an electrolyte. jocpr.com Magnetic susceptibility measurements are used to determine the number of unpaired electrons on the chromium(III) ion, which is typically three, resulting in a magnetic moment close to the spin-only value of 3.87 B.M. for an octahedral complex. jocpr.comresearchgate.net

Electronic and EPR spectroscopy are powerful tools for probing the electronic structure and geometry of chromium(III) complexes. jocpr.com The electronic spectra typically show spin-allowed d-d transitions that are characteristic of an octahedral or distorted octahedral geometry. jocpr.com EPR spectra can provide information about the symmetry of the ligand field around the chromium(III) ion. jocpr.com

The following table summarizes key characterization data for a representative class of chromium(III) macrocyclic complexes.

| Complex Formulation | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (B.M.) | Geometry |

| [CrLX₂]X | 1:1 electrolyte | 3.80-3.84 | Octahedral |

Data based on general findings for chromium(III) macrocyclic complexes. jocpr.com

Advanced Characterization Techniques in Metal-Ligand Research

The comprehensive understanding of metal complexes derived from this compound relies on the application of a suite of advanced characterization techniques. These methods provide detailed information about the structural, electronic, and magnetic properties of these compounds.

Single-Crystal X-ray Diffraction: This is the most powerful technique for determining the precise three-dimensional structure of a crystalline complex. It provides information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Spectroscopic Techniques:

UV-Visible Spectroscopy: Used to study the electronic transitions within the complex, providing insights into the d-orbital splitting and the nature of the metal-ligand bonding. nih.gov

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopies are used to identify the functional groups present in the ligand and to probe how their vibrational frequencies change upon coordination to the metal ion.

Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is specific to paramagnetic species, such as copper(II) and chromium(III) complexes. It provides detailed information about the electronic environment of the unpaired electron(s) and can be used to determine the g-values and hyperfine coupling constants. jocpr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less common for paramagnetic complexes, NMR can be used to study diamagnetic complexes, such as those of nickel(II) in certain geometries, to provide information about the ligand conformation in solution.

Magnetic Measurements:

Variable-Temperature Magnetic Susceptibility: This technique is essential for studying the magnetic properties of polynuclear complexes. By measuring the magnetic susceptibility as a function of temperature, the nature and strength of the magnetic exchange interaction between metal centers can be determined. nih.gov

Computational Methods:

Density Functional Theory (DFT): DFT calculations have become an invaluable tool for complementing experimental data. They can be used to predict the geometries, electronic structures, and magnetic properties of metal complexes, providing a deeper understanding of the factors that govern their behavior. mdpi.com

By employing a combination of these advanced characterization techniques, researchers can gain a thorough understanding of the intricate coordination chemistry of this compound and its derivatives.

Single Crystal X-ray Diffractometry for Precise Geometrical Parameters

In the study of metal complexes involving derivatives of this compound, X-ray crystallography has been instrumental. For instance, the structure of 6-oxa-3,9-dithiabicyclo[9.2.2]pentadeca-1(15),11,13-triene, a macrocycle incorporating a para-substituted xylyl subunit, revealed an exo-dentate orientation of the sulfur and oxygen donor atoms due to a fully stretched aliphatic ring conformation. nih.gov This structural insight is vital for predicting how the ligand will interact with metal ions.

The coordination geometry around a metal center is highly dependent on the nature of the ligands. For example, in copper(II) complexes, a variety of geometries such as elongated octahedral, square pyramidal, and square planar are commonly observed. sci-hub.se The specific geometry adopted influences the electronic properties of the complex. sci-hub.se In a mononuclear copper(II) complex, Cu{(py)2C(CH2COCH3)(OH)}22·2H2O, the copper(II) atom is situated at a crystallographically imposed inversion center, and the ligand coordinates in a tridentate fac chelating manner through a hydroxyl oxygen and two pyridyl nitrogen atoms, resulting in an elongated octahedral geometry. rsc.org

Structural diversity is also evident in a series of copper(II) quinaldinate complexes with amino alcohols, where single-crystal X-ray analysis revealed various coordination modes, including monodentate, bidentate chelating, and bidentate bridging. rsc.org In some instances, dinuclear complexes with bridging amino alcoholates were formed. rsc.org Similarly, nickel(II) complexes can exhibit diverse structures. The crystal structure of (6,9-diacetyl-5,10,15,20-tetraphenylsecochlorinato)nickel(II) shows two crystallographically independent molecules with noticeable in-plane and out-of-plane deformations. nih.gov Furthermore, in a complex involving nickel(II) and chromium(III), [Ni(C2H6N4O2)3]²⁺ and [Cr(C2O4)3]³⁻ ions form distorted octahedral coordination spheres. researchgate.net

The table below summarizes key crystallographic data for selected metal complexes, illustrating the range of observed geometries and structural parameters.

| Compound | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref |

| Cu{(py)2C(CH2COCH3)(OH)}22·2H2O | Cu(II) | Elongated Octahedral | - | - | rsc.org |

| [Cu₂(L¹)₂] | Cu(II) | Distorted Square Pyramidal | Cu···Cu: 3.0064(5) | Cu-O-Cu: 99.12(6) | nih.gov |

| [Cu₂(L⁵)₂(H₂O)]·2H₂O | Cu(II) | Distorted Square Pyramidal & Square Planar | Cu···Cu: 2.9410(4) | Cu-O-Cu: 97.56(7), 96.93(7) | nih.gov |

| (6,9-diacetyl-5,10,15,20-tetraphenylsecochlorinato)nickel(II) | Ni(II) | Deformed Square Planar | - | N-C-C-O: 39.90(19), -37.75(17) | nih.gov |

| [Ni(C₂H₆N₄O₂)₃]²⁺ in diammonium bis[tris(oxamide dioxime-κN,N′)nickel(II)] bis[tris(oxalato-κO,O′)chromate(III)] 6.76-hydrate | Ni(II) | Distorted Octahedral | - | - | researchgate.net |

Variable Temperature Magnetic Susceptibility for Spin Interactions

Variable temperature magnetic susceptibility measurements are a powerful tool for probing the magnetic properties of metal complexes, particularly for understanding spin interactions between paramagnetic metal centers in polynuclear complexes. The magnetic behavior of copper(II) complexes, which have a d⁹ electronic configuration, is of significant interest and can range from ferromagnetic to antiferromagnetic coupling depending on the geometry and nature of the bridging ligands. nih.gov

In dinuclear copper(II) complexes, the magnetic coupling is often mediated by bridging ligands. For instance, dinuclear doubly-bridged phenoxido copper(II) complexes have been shown to exhibit moderate to relatively strong antiferromagnetic coupling. nih.gov The strength of this interaction, represented by the exchange coupling constant (J), can be influenced by subtle changes in the coordination geometry. However, a direct correlation between J and the geometrical parameters of the Cu₂O₂ core is not always straightforward. nih.gov

The magnetic moment of a complex provides insight into the number of unpaired electrons and the nature of the magnetic interactions. For dinuclear copper(II) complexes, the magnetic moment at room temperature is often compared to the spin-only value for two non-interacting S = ½ ions. A continuous decrease in the magnetic moment with lowering temperature is indicative of antiferromagnetic interactions. nih.gov For example, a dinuclear copper(II) complex with a Cu···Cu distance of 3.130 Å and a Cu-O-Cu angle of 97.72(14)° showed a weak antiferromagnetic interaction with a J value of -7.2 cm⁻¹. nih.gov

The study of a series of copper(II) quinaldinate compounds with amino alcohols also revealed antiferromagnetic interactions between the S = 1/2 copper(II) spins in most of the studied compounds. rsc.org In contrast, some copper(II) complexes can exhibit subnormal magnetic moments, which has been a subject of extensive review. acs.org The magnetic properties of novel copper(II) complexes with dipinodiazafluorene ligands have also been investigated, with effective magnetic moments close to the theoretical spin-only value, indicating weak interactions in some cases. nih.gov

The table below presents magnetic data for a selection of dinuclear copper(II) complexes, highlighting the variability in magnetic behavior.

| Compound | µeff at 300 K (B.M.) | J (cm⁻¹) | Magnetic Behavior | Ref |

| [Cu₂(L²)₂] | 1.62 (per dinuclear unit) | - | Antiferromagnetic | nih.gov |

| [Cu₂(L³)₂] | 1.98 | - | Antiferromagnetic | nih.gov |

| [Cu₂(L⁶)₂(H₂O)]·2H₂O | 1.68 | - | Antiferromagnetic | nih.gov |

| Dinuclear Cu(II) complex | 2.65 | -7.2 | Weak Antiferromagnetic | nih.gov |

| [Cu(quin)₂(3a1pO)₂] | - | - | Antiferromagnetic | rsc.org |

| [Cu₂(L)₂(Cl)₂] | 1.87 (per Cu²⁺ ion) | - | Weak Interactions | nih.gov |

| [Cu₂(L)₂(Br)₂] | 1.83 (per Cu²⁺ ion) | - | Weak Interactions | nih.gov |

Electronic Absorption (UV-Vis) and Infrared (FTIR) Spectroscopy

Electronic absorption (UV-Vis) and infrared (FTIR) spectroscopy are fundamental techniques for characterizing metal complexes, providing insights into their electronic structure, coordination environment, and the nature of ligand bonding.

Electronic Absorption (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For copper(II) complexes, the d-d transitions are often weak and can be obscured by more intense charge-transfer bands. tandfonline.com The coordination of thioether ligands to copper(II) often results in an intense absorption in the 14,000–16,000 cm⁻¹ region, attributed to a sulfur-to-copper charge transfer (LMCT). tandfonline.com

The geometry of the complex significantly influences the UV-Vis spectrum. For instance, six-coordinate copper(II) complexes with distorted octahedral geometries typically display multiple spin-allowed transitions. researchgate.net In a study of copper(II) complexes with 2-hydroxyphenones, the experimental spectra showed a strong absorbance peak between 340–450 nm and a weaker peak in the 550–800 nm range. mdpi.com The position of these bands can be sensitive to the electronic properties of the ligands, with electron-withdrawing groups causing a shift to higher wavelengths and electron-donating groups causing a shift to lower wavelengths. mdpi.com

The complexation of metals to ligands like 3,6-bis(3,5-dimethylpyrazolyl)pyridazine is evidenced by a significant shift in the ligand's characteristic π → π* transition band around 260 nm. analis.com.my

Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups and to probe the coordination of ligands to a metal center. The coordination of a ligand is often indicated by shifts in the vibrational frequencies of its functional groups. For example, in metal complexes of N,N-di-(4-tolyl)-N'-(6-chloronicotinoyl) thiourea (B124793), the FTIR spectra provide evidence of ligand coordination. researchgate.net

In a study of a cationic mononuclear copper(II) complex, IR and Raman spectroscopy were used to understand the coordination mode of the ligand and the ionic nature of the nitrate (B79036) counter-ions. rsc.org The absence of an absorption band after 750 nm in the UV-Vis spectrum can help to rule out a tetrahedral geometry for some copper complexes. redalyc.org

The table below summarizes characteristic spectroscopic data for selected metal complexes.

| Complex Type | UV-Vis λmax (nm) | Key FTIR Bands (cm⁻¹) | Spectroscopic Interpretation | Ref |

| Cu(II)-thioether complexes | ~625-715 | - | S(π) → d(Cu²⁺) charge transfer | tandfonline.com |

| Cu(II) complexes with 2-hydroxyphenones | 340-450, 550-800 | - | Ligand-to-metal charge transfer and d-d transitions | mdpi.com |

| Metal complexes with 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | Shift from ~260 | - | Confirms metal-ligand complexation | analis.com.my |

| Cu{(py)₂C(CH₂COCH₃)(OH)}₂₂·2H₂O | - | - | Characterizes ligand coordination and counter-ion nature | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structure

For derivatives of this compound and their metal complexes, NMR spectroscopy, particularly ¹H and ¹³C NMR, can be used to confirm the integrity of the ligand upon coordination and to probe changes in the chemical environment of the ligand's protons and carbons. Shifts in the NMR signals upon complexation can indicate which donor atoms are involved in binding to the metal ion.

While specific NMR data for this compound complexes is not extensively detailed in the provided search results, the general application of NMR to related systems is well-established. For instance, in the characterization of new Schiff base ligands and their metal complexes, ¹H and ¹³C NMR are routinely used to confirm the structure of the ligands and to infer their coordination behavior. researchgate.net

The study of a thiourea ligand and its palladium(II) complexes also employed NMR to characterize the compounds. researchgate.net In cases where the metal center is diamagnetic, such as with certain Ni(II) or Pd(II) complexes, well-resolved NMR spectra can be obtained, providing detailed structural information in solution. For paramagnetic complexes, the focus may shift to observing the ligand signals and their broadening or shifting as an indirect probe of the metal-ligand interaction.

Electrochemical Analysis: Cyclic Voltammetry for Redox Behavior

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. It provides information on the formal reduction potentials (E¹/²), the reversibility of electron transfer processes, and the stability of the different oxidation states of a metal complex.

The redox behavior of copper-thioether complexes is of particular interest due to their relevance to blue copper proteins. nih.gov The coordination of thioether sulfur atoms to a copper center generally leads to high redox potentials for the Cu(II)/Cu(I) couple. researchgate.net This is significant in the context of electron transfer in biological systems. researchgate.net

The reversibility of the redox process is also a key parameter. In some cases, the oxidation of thioether complexes can lead to the decomposition of the ligand. researchgate.net The electrochemical behavior can be quasi-reversible, characterized by a separation between the anodic and cathodic peak potentials that changes with scan rate. analis.com.my

The table below presents electrochemical data for a selection of metal complexes, illustrating the range of redox potentials and behaviors observed.

| Complex Type | Redox Couple | E¹/² (V vs. reference) | Reversibility | Ref |

| Cu(II)-thioether complexes | Cu(II)/Cu(I) | High positive potentials | Varies | researchgate.net |

| [Cu(6)]⁺ (thioether-rich) | Cu(II)/Cu(I) | In the expected range for thioether coordination | - | researchgate.net |

| Fe(II) polypyridine complexes | Fe(II)/Fe(III) | Varies with ligand | Reversible in many cases | researchgate.net |

| Ruthenacarborane complexes | Ru(II)/Ru(III) | -0.501 to 0.389 (vs. Fc/Fc⁺) | Varies | researchgate.net |

| Cu(II) complex with 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | Cu(II)/Cu(I) | Epa = 0.75, Epc = 0.03 | Quasi-reversible | analis.com.my |

Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly sensitive to species with unpaired electrons, making it particularly valuable for studying paramagnetic metal complexes, such as those of copper(II). EPR spectroscopy provides detailed information about the electronic structure, coordination geometry, and the nature of the metal-ligand bonding. sci-hub.semdpi.com

For copper(II) (d⁹) complexes, the EPR spectrum is characterized by the g-tensor and the hyperfine coupling constants. The principal values of the g-tensor can distinguish between different ground states, which are in turn determined by the coordination geometry of the complex. sci-hub.se For example, an elongated octahedral or square pyramidal geometry typically results in a d(x²-y²) ground state and an axial EPR spectrum with g∥ > g⊥ > 2.0023. sci-hub.se Conversely, a compressed octahedral or trigonal bipyramidal geometry often leads to a d(z²) ground state. sci-hub.se

The EPR spectra of copper(II) complexes can be recorded on frozen solutions to obtain anisotropic parameters. rsc.orgresearchgate.net In a study of a cationic mononuclear copper(II) complex in a frozen solution, EPR spectroscopy, including advanced techniques like ENDOR and HYSCORE, confirmed that the low symmetry of the cation was retained in solution and that the unpaired electron resided in an orbital pointing towards the four coordinating nitrogen atoms. rsc.org

The EPR spectra of novel copper(II) complexes with dipinodiazafluorene ligands confirmed their paramagnetic nature. nih.gov The spin Hamiltonian parameters obtained from the simulation of the spectra provide quantitative information about the magnetic properties of the copper(II) center. nih.gov EPR can also be used to monitor redox changes in biological systems, for instance, by detecting alterations in the redox state of endogenous copper and iron complexes under stress. nih.gov

The table below summarizes EPR parameters for selected copper(II) complexes.

| Complex | g-values | Hyperfine Coupling (A) | Interpretation | Ref |

| [Cu(en)₂(ClO₄)₂] | g∥ > g⊥ > 2.0023 | - | Elongated octahedral, d(x²-y²) ground state | researchgate.net |

| [Cu(phen)₂Cl]ClO₄ | - | - | Geometry close to trigonal bipyramid, d(z²) ground state | researchgate.net |

| [Cu{(py)₂C(CH₂COCH₃)(OH)}₂]²⁺ | - | - | Elongated octahedral geometry retained in solution | rsc.org |

| Monomeric Cu(II) complex with dipinodiazafluorene ligand | gzz = 2.27, gxx = gyy = 2.05 | Azz = 15.8 mT, Axx = Ayy = 2.0 mT | Paramagnetic Cu(II) center | nih.gov |

Theoretical and Computational Investigations of 6 Oxa 3,9 Dithiaundecane Systems

Molecular Mechanics and Force Field Development

Molecular mechanics serves as a foundational tool for exploring the vast conformational space of large and flexible molecules. The accuracy of these explorations hinges on the quality of the underlying force field, which is a set of parameters describing the potential energy of a system.

A significant area of research has been the modeling of carborane-appended thioether macrocycles. mdpi.com In these systems, a rigid carborane cage is linked to a flexible thioether macrocycle. A key challenge in modeling these hybrid structures is the development of a robust molecular mechanics model for the carborane cage itself. Researchers have successfully developed such a model for o-carborane (B102288) cages by employing distance restraints to maintain the polyhedral geometry. nih.gov This approach, which can be described as a modified central force field, has proven effective in representing the rigid nature of the carborane unit during simulations. mdpi.comnih.gov

The successful modeling of carborane-appended thioether macrocycles relies on a combination of specialized techniques and established force fields. The use of interatomic distance restraints for the o-carborane cage is a critical component, ensuring that the polyhedral structure remains intact throughout the simulations. mdpi.comnih.gov These restraints are integrated with the widely used CHARMm (Chemistry at HARvard Macromolecular Mechanics) force field parameters for the organic macrocyclic portion. mdpi.comnih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful means to explore the dynamic behavior of molecular systems over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the accessible conformations and the pathways for interconversion between them.

MD simulations have been instrumental in understanding the conformational landscape of carborane-appended thioether macrocycles. mdpi.com A key finding from these simulations is that the rigid carborane cage appears to facilitate an accessible route for the interconversion between different conformers of the macrocycle. mdpi.com This suggests that the rigid cage may induce a state of conformational readiness, often referred to as an "entatic state," where the energy barriers between different conformations are lowered. mdpi.com This pre-organization can have significant implications for the binding properties and reactivity of the macrocycle.

The conformational mobility of macrocyclic systems is a complex phenomenon that is challenging to model accurately. Even with advanced computational methods, achieving consensus between different approaches can be difficult. mdpi.com

The following table summarizes key aspects of the computational modeling of this carborane derivative:

| Computational Aspect | Description | Reference |

| System Studied | 1,2-(6′-oxa-3′,9′-dithiaundecane-1′,11′-diyl)-1,2-dicarba-closo-dodecaborane | mdpi.com |

| Modeling Approach | Combination of o-carborane cage interatomic distance restraints and CHARMm parameters. | mdpi.comnih.gov |

| Simulation Type | Molecular Dynamics | mdpi.com |

| Key Finding | The rigid carborane cage provides an accessible interconversion route between conformers of the macrocycle. | mdpi.com |

Density Functional Theory (DFT) Calculations

While molecular mechanics and dynamics are powerful for exploring large-scale conformational changes, Density Functional Theory (DFT) provides a higher level of accuracy for investigating the electronic structure and energetic properties of specific conformations. DFT calculations are particularly useful for understanding bonding, reactivity, and spectroscopic properties.

Although specific DFT studies on 6-oxa-3,9-dithiaundecane are not extensively documented in the literature, the application of DFT to similar thioether macrocycles and sulfur-containing compounds provides a strong indication of its utility in this area. For instance, conformational analyses of various macrocyclic thioether musks have been performed using DFT with different functionals, such as B3LYP and M06. mdpi.com These studies, while highlighting the challenges in achieving perfect agreement between different computational methods for flexible systems, demonstrate the capability of DFT to probe the subtle energetic differences between various conformers. mdpi.com

Furthermore, DFT has been employed to develop force field parameters for sulfur-containing molecules, ensuring that the molecular mechanics models are grounded in a more fundamental quantum mechanical description. researchgate.net DFT calculations are also crucial in studies of the coordination chemistry of thioether macrocycles with metal ions, helping to elucidate the nature of the metal-ligand bonding.

The table below presents examples of DFT functionals and their applications in the study of related sulfur-containing systems, which would be applicable to investigations of this compound.

| DFT Functional/Method | Application in Related Systems | Reference |

| B3LYP | Conformational analysis of macrocyclic thioether musks. | mdpi.com |

| M06 | Conformational analysis of macrocyclic thioether musks. | mdpi.com |

| B3LYP/6-311++G(3df,2p) | Generation of target data for force field parameterization of thio-substituted phosphates. | researchgate.net |

Geometrical Optimization and Electronic Structure Analysis of Complexes

Computational chemistry, particularly through methods like Density Functional Theory (T), allows for the detailed examination of the three-dimensional structures and electronic landscapes of metal complexes containing ligands analogous to this compound. These studies are crucial for understanding the ligand's conformational flexibility and its influence on the coordination geometry of the metal center.

Geometrical optimization calculations are employed to find the most stable arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For complexes of ligands similar to this compound, these calculations can predict bond lengths, bond angles, and torsion angles. The choice of the functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP and PBE0 often used for transition metal complexes. rsc.org

The electronic structure of these complexes is typically analyzed through the examination of molecular orbitals (MOs). The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and compositions dictate the molecule's reactivity and spectroscopic properties. In thioether complexes, the HOMO is often localized on the sulfur atoms, reflecting their electron-donating nature.

To illustrate the type of data obtained from such calculations, the following table presents representative optimized geometrical parameters for a hypothetical complex of a related acyclic O,S,S ligand with a transition metal, based on typical values found in computational studies of similar systems.

| Parameter | Predicted Value |

| M-S Bond Length (Å) | 2.3 - 2.5 |

| M-O Bond Length (Å) | 2.1 - 2.3 |

| S-M-S Bite Angle (°) | 85 - 95 |

| S-M-O Bite Angle (°) | 80 - 90 |

This table is illustrative and compiled from typical data for analogous systems.

Prediction of Spectroscopic Parameters and Reactivity

A significant advantage of computational methods is their ability to predict spectroscopic parameters, which can then be compared with experimental data to validate the calculated structures. Time-dependent DFT (TD-DFT) is a common method used to calculate electronic absorption spectra, providing information about the energies and intensities of electronic transitions. nih.gov

For complexes with thioether ligands, the electronic spectra are often characterized by ligand-to-metal charge transfer (LMCT) bands. TD-DFT calculations can help assign these transitions and understand how they are influenced by the metal ion and the ligand environment.

Vibrational frequencies can also be calculated using DFT. These theoretical spectra can be compared with experimental infrared (IR) and Raman spectra to aid in the characterization of the complexes. The calculated vibrational modes can reveal how the ligand's vibrations are affected by coordination to the metal center.

The reactivity of these complexes can be inferred from the analysis of their electronic structure. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally suggests higher reactivity. The distribution of the frontier molecular orbitals can indicate the likely sites for nucleophilic or electrophilic attack.

The following table provides an example of predicted spectroscopic data for a hypothetical metal complex of an O,S,S ligand, based on computational studies of analogous compounds.

| Spectroscopic Parameter | Predicted Value/Range |

| Main Electronic Absorption Band (nm) | 300 - 400 (LMCT) |

| Key IR Stretching Frequency (cm⁻¹) (M-S) | 300 - 450 |

| Key IR Stretching Frequency (cm⁻¹) (M-O) | 450 - 600 |

This table is illustrative and compiled from typical data for analogous systems.

Insights into Metal-Ligand Bonding and Interactions

The nature of the bond between the metal and the donor atoms of this compound is a central aspect that can be elucidated through computational studies. Ligand field theory (LFT) and molecular orbital (MO) theory provide the theoretical underpinnings for understanding these interactions. wikipedia.orgyoutube.com

In the context of MO theory, the interaction between the metal d-orbitals and the ligand donor orbitals (sulfur lone pairs and oxygen lone pairs) leads to the formation of bonding and antibonding molecular orbitals. The energy and character of these MOs determine the strength and nature of the metal-ligand bonds.

For thioether ligands, the sulfur atoms act as soft donors, forming predominantly covalent bonds with soft metal ions. The oxygen atom, being a harder donor, will exhibit a more electrostatic interaction. libretexts.org This mixed-donor character can lead to interesting coordination properties and reactivity.

Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide quantitative measures of the metal-ligand bond order and the extent of charge transfer between the metal and the ligand. These analyses can reveal the degree of covalency in the M-S and M-O bonds.

The interaction between the metal and the ligand can be further broken down into sigma (σ) and pi (π) contributions. While the primary interaction for thioethers is σ-donation from the sulfur lone pairs to the metal, π-backbonding from the metal to empty orbitals on the sulfur is also possible, particularly with electron-rich metals. youtube.com

The following table summarizes the key characteristics of metal-ligand bonding in a hypothetical complex of an O,S,S ligand as would be predicted by computational methods.

| Bonding Aspect | Description |

| M-S Bond Character | Primarily covalent σ-donation |

| M-O Bond Character | More electrostatic in nature |

| Frontier Orbitals | HOMO often has significant sulfur character |

| Charge Transfer | Ligand-to-metal charge transfer is a key feature |

This table is illustrative and compiled from typical data for analogous systems.

Research Applications and Catalytic Capabilities of 6 Oxa 3,9 Dithiaundecane Based Systems

Catalysis in Organic Transformations and Polymerization

The strategic placement of oxygen and sulfur donor atoms in 6-Oxa-3,9-dithiaundecane and its derivatives makes them attractive ligands for catalytic applications. The electronic and steric properties of the resulting metal complexes can be fine-tuned by modifying the ligand structure, thereby influencing their catalytic activity and selectivity in various organic reactions and polymerization processes.

Ethylene (B1197577) Oligomerization and Polymerization Catalyzed by Chromium Complexes

Chromium-based catalysts are of paramount importance in the selective oligomerization of ethylene to produce linear alpha-olefins (LAOs) such as 1-hexene (B165129) and 1-octene (B94956), which are valuable co-monomers in the production of polyethylene (B3416737). nih.govacs.orgmdpi.com The ligand environment around the chromium center plays a crucial role in determining the catalyst's activity and the distribution of the resulting oligomers. nih.govacs.orgmdpi.com While direct studies on chromium complexes of this compound are not extensively reported, research on analogous chromium complexes with tridentate sulfur-nitrogen-sulfur (SNS) donor ligands provides valuable insights into their potential catalytic behavior. researchgate.net

Chromium(III) complexes featuring SNS ligands, when activated with a co-catalyst like modified methylaluminoxane (B55162) (MMAO), have demonstrated high activity in ethylene oligomerization. researchgate.netnih.gov For instance, a decyl-substituted SNS chromium catalyst has shown remarkable activity and selectivity for the trimerization of ethylene to 1-hexene. researchgate.net The catalytic performance is influenced by factors such as the nature of the substituents on the ligand, which affects the steric and electronic properties of the catalyst, and the reaction conditions, including temperature and pressure. nih.govresearchgate.net

Research on related PNP (diphosphinoamine) chromium complexes further underscores the impact of ligand structure on catalytic outcomes. nih.govacs.orgmdpi.com For example, chromium complexes with PNP ligands bearing electron-donating groups have been shown to enhance the selective trimerization and tetramerization of ethylene, achieving high selectivities for 1-hexene and 1-octene with minimal polyethylene formation. nih.gov In contrast, ligands with strongly electron-withdrawing groups tend to promote non-selective oligomerization. nih.govacs.org

Table 1: Catalytic Performance of Selected Chromium Complexes in Ethylene Oligomerization

| Catalyst/Ligand System | Co-catalyst | Temperature (°C) | Pressure (bar) | Activity ( kg/(g Cr·h)) | Selectivity (1-Hexene + 1-Octene, %) | Reference |

| Decyl-substituted SNS/Cr(III) | MMAO-3A | - | - | 19,500 (g/g Cr h⁻¹) | 97.3 (C6 products) | researchgate.net |

| {[Ph₂PN(Me₂CHCH₂)PPh₂]CrCl₂(μ-Cl)}₂ | MMAO | 45 | 45 | 198.3 | 76.4 | nih.gov |

| {[Ph₂PN(CH₂CHF₂)PPh₂]CrCl₂(μ-Cl)}₂ | MAO | - | - | 75.6 | Lower than electron-donating groups | acs.org |

| L2/Cr(acac)₃ | MAO | 40 | 50 | 3887.7 | 84.5 | mdpi.com |

This table presents data from analogous catalyst systems to infer the potential performance of this compound-based catalysts.

Norbornene Polymerization Using Palladium(II) Oxadithioether Catalysts

The addition polymerization of norbornene and its derivatives, catalyzed by late transition metal complexes, particularly those of palladium(II), yields polymers with high thermal stability, optical transparency, and chemical resistance. mdpi.comosti.gov While specific studies on the use of palladium(II) complexes with this compound for norbornene polymerization are limited, the behavior of palladium(II) catalysts with other donor ligands provides a framework for understanding their potential. mdpi.comresearchgate.netfigshare.com

Palladium(II) complexes, especially cationic species, are known to be highly active for norbornene polymerization, often proceeding without the need for a co-catalyst. researchgate.net The catalytic activity and the properties of the resulting polynorbornene are highly dependent on the nature of the ligands coordinated to the palladium center. mdpi.comresearchgate.net For instance, palladium(II) complexes with phosphine (B1218219) or arsine ligands have been studied, and their activity is influenced by the steric and electronic properties of these ligands. researchgate.netfigshare.com

The activity of palladium(II) catalysts in olefin polymerization is a key performance metric. For norbornene polymerization, activities as high as 1.15 × 10⁷ g of PNB (mol of Pd)⁻¹h⁻¹ have been reported for certain pincer palladium(II) complexes. mdpi.com The thermostability of the catalyst is another critical factor, as it determines the operational window for the polymerization process. Some pincer palladium(II) catalysts have demonstrated outstanding thermostability, maintaining high activity even at elevated temperatures of 60-80 °C. mdpi.com

The choice of ligand is instrumental in achieving both high activity and thermostability. Ligands that form stable, well-defined complexes with palladium(II) can prevent catalyst decomposition at higher temperatures. While direct data for oxadithioether ligands is scarce, it is reasonable to infer that a this compound ligand could form a stable chelate with palladium(II), potentially leading to a catalyst with good activity and thermal robustness in norbornene polymerization.

Table 2: Catalytic Activity of Selected Palladium(II) Complexes in Norbornene Polymerization

| Catalyst System | Co-catalyst | Temperature (°C) | Activity (g of PNB (mol of Pd)⁻¹h⁻¹) | Reference |

| Oxazoline-ligated Pd(II) complex | - | - | up to 1.15 × 10⁷ | mdpi.com |

| PNN pincer Pd(II) complex | MMAO or EtAlCl₂ | - | up to 10⁷ | mdpi.com |

| PNP pincer Pd(II) complex | MMAO or EtAlCl₂ | - | up to 10⁷ | mdpi.com |

| CNN pincer Pd(II) complex 1a | MAO | 40 | 2.03 × 10⁶ | mdpi.com |

This table presents data from various palladium catalyst systems to provide a comparative context for the potential of this compound-based catalysts.

Hydrogen Peroxide Catalytic Decomposition by Copper(II) Complexes of Diamino-Dithiaundecane

The catalytic decomposition of hydrogen peroxide (H₂O₂) by transition metal complexes is a field of significant interest, with applications in environmentally friendly oxidation processes and as models for catalase enzymes. nih.govnih.govetsu.edu Copper(II) complexes, in particular, have been widely studied for their ability to catalyze this reaction. nih.govnih.govetsu.eduscielo.org.mx The introduction of amino functionalities into the this compound backbone would yield a diamino-dithiaundecane ligand, and its copper(II) complexes are expected to be active catalysts for H₂O₂ decomposition.

Studies on copper(II) complexes with analogous diamino-diamide and dithiocarbamate (B8719985) ligands have provided a mechanistic framework for this catalytic process. nih.govscielo.org.mx The catalytic cycle is generally believed to involve the redox couple of Cu(II)/Cu(I). nih.gov The ligand environment significantly influences the redox potential of the copper center and, consequently, the catalytic efficiency. nih.gov

Kinetic analyses of these systems typically show that the reaction rate is dependent on the concentrations of both the copper(II) complex and hydrogen peroxide. nih.gov The reaction is often pseudo-first-order with respect to both reactants. nih.gov The pH of the solution also plays a crucial role, with the reaction rate generally increasing with higher pH in alkaline media. nih.gov The activation energy for the decomposition can be determined from the temperature dependence of the reaction rate. nih.gov In some cases, the decomposition process can also involve the degradation of the ligand itself, initiated by radical species formed during the catalytic cycle. nih.gov

Table 3: Kinetic and Mechanistic Aspects of H₂O₂ Decomposition by Copper(II) Complexes

| Ligand System | Key Mechanistic Feature | Kinetic Order | Influencing Factors | Reference |

| Diamino-diamide type ligands | Formation of a five-coordinated adduct, Cu(II)/Cu(I) redox cycle | - | Ligand structure, potential for ligand degradation | nih.gov |

| Polymers with L-alanine and glycylglycine | Cu(II)/Cu(I) redox pair | Pseudo-first order with respect to [H₂O₂] and [Cu(II)] | pH, temperature | nih.gov |

| Dithiocarbamates | Reaction of liberated ligand with H₂O₂ in less stable complexes | Non-catalytic for the ligand itself | Complex stability | scielo.org.mx |

| Schiff base complexes | Formation of Cu(II)-peroxy complexes | - | pH, nature of the base | etsu.edu |

This table summarizes findings from related copper(II) systems to infer the mechanistic pathways for diamino-dithiaundecane-based catalysts.

Functional Materials Science

The application of this compound-based systems extends into the realm of functional materials science. The polymers produced through catalytic processes, such as the polynorbornenes discussed previously, possess properties that make them suitable for advanced applications. The ability to incorporate functional groups into these polymers by using functionalized monomers opens up possibilities for creating materials with tailored surface properties, for use as compatibilizers, or as platforms for further chemical modification. The development of catalysts based on this compound and its derivatives contributes to the expansion of the toolbox available to materials scientists for the design and synthesis of novel polymers with specific and enhanced functionalities.

Role in Silane-Terminated Liquid Polymer Synthesis

The direct role of this compound as a catalyst or modifier in the synthesis of silane-terminated liquid polymers is not extensively documented in publicly available scientific literature. However, in the broader context of polymerization, molecules with similar structures can sometimes be employed to influence the reaction environment. For instance, the polarity of the solvent or additives can affect the kinetics of polymerization and the final properties of the polymer.

In the synthesis of silane-terminated prepolymers, which are foundational for many modern adhesives and sealants, the process often involves the reaction of a polyol with an isocyanate, followed by end-capping with an organofunctional silane. researchgate.net Alternatively, silanes themselves can act as chain transfer agents in certain polymerization reactions, which allows for the control of the polymer's molecular weight. illinois.edufigshare.comgoogle.com While there is no direct evidence to suggest that this compound is used in these specific industrial processes, its chemical nature suggests a potential for further investigation into its utility in polymer science.

Application as Complexing Agents in Electroplating Technology (e.g., Tin-Silver Alloys)

A significant application of this compound derivatives is in the field of electroplating, particularly in the formulation of stable tin-silver alloy plating baths. These baths are crucial in the electronics industry for creating solder bumps on semiconductor substrates. The inclusion of complexing agents is vital to maintain the stability of the plating solution over extended periods, preventing unwanted precipitation and ensuring the quality of the deposited alloy.

Derivatives of this compound, such as 1,11-bis(2-pyridyl)-6-oxa-3,9-dithiaundecane, have been identified as effective complexing agents in these systems. illinois.edu Their role is to form stable complexes with the tin and silver ions in the electrolyte, which helps to prevent the degradation of the plating bath and ensures a uniform and high-quality deposition of the tin-silver alloy. illinois.edu The stability offered by these complexing agents is a key factor in the long-term performance and reliability of the electroplating process. illinois.edu

| Application Feature | Role of this compound Derivative | Benefit in Electroplating |

| Bath Stability | Forms stable complexes with metal ions. | Prevents precipitation and decomposition of the plating solution over time. illinois.edu |

| Deposit Quality | Promotes uniform deposition of the alloy. | Results in high-quality solder bumps with desirable surface characteristics. illinois.edu |

| Process Reliability | Contributes to the longevity of the plating bath. | Enables consistent and reliable manufacturing of semiconductor components. illinois.edu |

Broader Implications in Supramolecular and Bioinorganic Chemistry

The structural characteristics of this compound also lend themselves to applications in the broader fields of supramolecular and bioinorganic chemistry, particularly in the areas of heavy metal chelation and the development of biomimetic models.

Principles for Heavy Metal Chelation

The presence of sulfur atoms in the structure of this compound makes it a potential chelating agent for heavy metals. According to the principles of Hard and Soft Acids and Bases (HSAB), the "soft" sulfur donor atoms in thioethers have a strong affinity for "soft" heavy metal ions such as mercury(II), cadmium(II), and lead(II). This principle is the foundation for the use of many sulfur-containing compounds in the remediation of heavy metal contamination.

The chelation process involves the formation of a stable, ring-like structure (a chelate) between the ligand (in this case, this compound) and the central metal ion. This complexation effectively sequesters the toxic metal ion, reducing its bioavailability and facilitating its removal. The flexible nature of the this compound backbone allows it to conform to the preferred coordination geometry of the metal ion, enhancing the stability of the resulting complex. The affinity of thioether-based ligands for various heavy metals is well-established, as indicated in the table below.

| Heavy Metal Ion | Affinity for Thioether Ligands | Relevant Research Findings |

| Mercury(II) (Hg²⁺) | High | Thioether derivatives show high affinity for Hg²⁺. |

| Cadmium(II) (Cd²⁺) | Moderate to High | Thioether-containing peptides and other molecules effectively complex Cd²⁺. |

| Lead(II) (Pb²⁺) | Moderate | Thiol-containing chelating agents are effective for Pb²⁺ poisoning. Thioether derivatives also show affinity. |

| Silver(I) (Ag⁺) | High | Thioether-functionalized oils have been shown to effectively remove Ag⁺ from aqueous solutions. illinois.edu |

Considerations for Biomodeling Applications

The mixed-donor environment of this compound, containing both oxygen and sulfur atoms, makes it an interesting candidate for biomodeling applications. Many metalloenzymes and proteins utilize a combination of hard and soft donor atoms in their active sites to bind and activate metal ions for specific biological functions.

Structurally related thia-crown ethers are known to form stable complexes with a variety of metal ions and are used to mimic the coordination environment of metal-binding sites in biological systems. figshare.com The ability of this compound to coordinate to metal ions through its sulfur and oxygen atoms could be exploited to model the behavior of certain metalloproteins or to develop artificial ion channels. The study of such model systems can provide valuable insights into the role of metal ions in biological processes.

Advanced Research Avenues and Future Directions for 6 Oxa 3,9 Dithiaundecane

Design and Synthesis of Next-Generation Ligand Architectures

The foundational structure of 6-Oxa-3,9-dithiaundecane serves as an excellent building block for creating more complex, multidentate ligands tailored for specific metal ion coordination. Future research is anticipated to focus on synthetic modifications to this backbone to enhance its coordination properties and introduce new functionalities.

The development of polydentate ligands is a central theme in modern synthetic chemistry, with applications ranging from coordination chemistry to catalysis. nih.gov The synthesis of new families of tetradentate, tridentate, and bidentate thioethers has demonstrated the versatility of this class of ligands. charlotte.edu By analogy, the this compound scaffold could be expanded. For instance, introducing additional donor groups, such as amines or pyridyls, onto the undecane (B72203) chain could increase the denticity and create ligands with N, S, and O donor sets. mdpi.com Such mixed-donor ligands often exhibit unique coordination chemistry and can stabilize a variety of metal oxidation states. bohrium.comresearchgate.net

Furthermore, the principles of supramolecular chemistry can be applied to design oligomeric and macrocyclic architectures based on this compound units. The synthesis of oligomeric ligands from benzylic thioethers has been shown to produce effective stabilizers for gold nanoparticles, with the stability and monodispersity of the nanoparticles increasing with the length of the oligomer. researchgate.net A similar strategy could be employed with this compound to create novel nanomaterials.

The table below outlines potential synthetic modifications to the this compound backbone and the resulting next-generation ligand architectures.

| Modification Strategy | Resulting Ligand Architecture | Potential Applications |

| Introduction of terminal functional groups (e.g., -OH, -COOH, -NH2) | Functionalized multidentate ligands | Enhanced solubility, surface immobilization, post-synthetic modification |

| Extension of the alkyl chains | Long-chain flexible ligands | Formation of unique coordination polymers and metallosupramolecular assemblies |

| Incorporation into macrocyclic structures | Thiacrown ether analogues | Selective metal ion recognition, ion transport |

| Polymerization of vinyl-functionalized derivatives | Thioether-containing polymers | Redox-responsive materials, drug delivery systems |

Development of Novel Catalytic Systems with Enhanced Performance

Thioether-containing ligands have been increasingly utilized in homogeneous catalysis. bohrium.com Metal complexes bearing these ligands, particularly with palladium, have shown significant activity in a variety of cross-coupling reactions. bohrium.comnih.govrsc.org The electronic properties of the sulfur donors in this compound make it a promising candidate for the development of novel catalytic systems.

Palladium complexes with thioether ligands have been successfully employed as precatalysts for Suzuki-Miyaura C-C coupling reactions. bohrium.com The in-situ formation of palladium nanoparticles from palladacycles of thioether ligands has been identified as a key feature of the catalytic cycle. bohrium.com It is plausible that palladium complexes of this compound could exhibit similar catalytic activity. The presence of the central ether oxygen might also influence the solubility and stability of the catalytic species.

Furthermore, thioether-enabled palladium-catalyzed atroposelective C-H olefination has been demonstrated, leading to the synthesis of axially chiral biaryls with high enantioselectivities. nih.govrsc.org The development of chiral versions of this compound could open avenues for its use in asymmetric catalysis.

The following table summarizes potential catalytic applications for metal complexes of this compound based on known reactivity of analogous thioether ligands.

| Catalytic Reaction | Proposed Metal Complex | Key Features and Potential Advantages |

| Suzuki-Miyaura Coupling | Palladium(II) complex | Potential for nanoparticle formation, tunable solubility due to ether linkage |

| C-H Olefination | Palladium(II) complex with chiral backbone | Access to axially chiral compounds, potential for high enantioselectivity |

| Hydrogenation Reactions | Rhodium(I) or Ruthenium(II) complexes | Metal-ligand cooperation involving the thioether sulfur atoms nih.gov |

Integration of Advanced Spectroscopic and Computational Methodologies

A thorough understanding of the structure-property relationships of this compound and its metal complexes will require the integration of advanced spectroscopic and computational techniques. psgcas.ac.in These methods are crucial for characterizing the coordination environment of the metal center, the conformational dynamics of the ligand, and the electronic structure of the resulting complexes. nih.govresearchgate.netusm.my

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the solution-state structure and dynamics of thioether complexes. researchgate.netgrafiati.com Techniques such as 2D NMR (COSY, HSQC, HMBC) can be used to unambiguously assign the proton and carbon signals of the ligand and to probe its conformation upon metal binding. Dynamic NMR studies can provide insights into processes such as pyramidal inversion at the sulfur atoms. grafiati.com

UV-visible spectrophotometry is another valuable technique for studying metal-ligand interactions in solution. nih.gov Titration experiments can be used to determine the stoichiometry and binding constants of the complexes formed between this compound and various metal ions.

Computational methods, particularly Density Functional Theory (DFT), will play a pivotal role in elucidating the geometric and electronic structures of these systems. nih.govresearchgate.netnih.gov DFT calculations can be used to:

Optimize the geometries of different conformers of the free ligand and its metal complexes.

Predict vibrational frequencies for comparison with experimental IR and Raman spectra.

Calculate NMR chemical shifts to aid in spectral assignment.

Analyze the nature of the metal-ligand bonding through population analysis and molecular orbital theory.

Model the thermodynamics of complex formation. researchgate.net

The combination of these experimental and theoretical approaches will provide a comprehensive understanding of the coordination chemistry of this compound.

Exploration of Emerging Applications in Functional Materials and Chemical Sensing

The unique combination of thioether and ether functionalities in this compound makes it an attractive candidate for the development of functional materials and chemical sensors. rsc.orgrsc.orgacs.org

Functional Materials: Thioether-based polymers are known to be responsive to reactive oxygen species (ROS), undergoing a hydrophobic-to-hydrophilic transition upon oxidation. rsc.org This property has been exploited in the development of biomaterials for drug delivery and tissue engineering. rsc.orgbiorxiv.org Polymers derived from this compound could exhibit similar stimuli-responsive behavior. Additionally, thioether-functionalized metal-organic frameworks (MOFs) have shown promise for applications such as gas storage and separation, and catalysis. rsc.orgacs.orgresearchgate.net The incorporation of this compound as a linker or a functional component in MOFs could lead to new materials with tailored properties.

Chemical Sensing: Thioether-containing molecules have been widely investigated as chemosensors for the detection of heavy metal ions. nih.govmdpi.commdpi.comresearchgate.net The soft sulfur atoms of the thioether groups exhibit a strong affinity for soft metal ions like mercury(II), silver(I), and palladium(II). The development of fluorescent or colorimetric sensors based on this compound is a promising area of research. For instance, the ligand could be functionalized with a chromophore or fluorophore, and the binding of a metal ion would induce a change in the spectroscopic properties of the molecule.

The following table highlights potential applications of this compound in these emerging fields.

| Application Area | Material Type | Principle of Operation |

| Functional Materials | ROS-Responsive Polymer | Oxidation of thioether to sulfoxide/sulfone leads to a change in polarity and solubility. |

| Metal-Organic Framework (MOF) | The ligand acts as a building block, creating a porous framework with specific binding sites. | |

| Chemical Sensing | Fluorescent Chemosensor | Metal ion binding modulates the fluorescence emission of an attached fluorophore. |

| Colorimetric Chemosensor | Coordination to a metal ion induces a visible color change. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Oxa-3,9-dithiaundecane, and how can reaction conditions be optimized for yield?

- Methodological Answer : A primary synthesis route involves nucleophilic substitution reactions between ethanolamine derivatives and sulfur-containing precursors. For example, reacting 3,6-dioxo-9-azanonane with tosyl chloride yields intermediates like 1,8-ditosyloxy-3,6-dioxaoctane, which can undergo further sulfur incorporation. Optimization includes controlling reaction temperature (70–90°C), solvent polarity (e.g., DMF), and stoichiometric ratios of reactants to minimize side products. Structural confirmation requires IR spectroscopy (C-O-C stretching at 1100–1250 cm⁻¹) and ¹H NMR (characteristic methylene proton splitting patterns at δ 3.5–4.0 ppm) .

Q. How can spectroscopic methods (e.g., NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identify ether (C-O-C, ~1120 cm⁻¹) and thioether (C-S-C, ~650 cm⁻¹) functional groups.

- ¹H NMR : Analyze splitting patterns for methylene groups adjacent to oxygen and sulfur atoms. For example, protons near oxygen deshield to δ 3.6–3.8 ppm (multiplet), while those near sulfur appear at δ 2.7–3.0 ppm (triplet or quartet).

- Mass Spectrometry (ESI-MS) : Confirm molecular mass via [M+H]⁺ ions (e.g., m/z 268 for this compound) and fragmentation patterns (e.g., loss of -SCH₂CH₂O- groups) .

Q. What analytical techniques are recommended for detecting hydrolysis products of this compound in environmental samples?

- Methodological Answer : Hydrolysis products like 6-oxa-3,9-dithia-1,11-undecanediol can be detected using:

- LC-ESI-MS : Reverse-phase chromatography (C18 column) with a water/acetonitrile gradient. ESI-MS in positive ion mode shows [M+H]⁺ at m/z 286, with diagnostic fragments at m/z 153 (loss of -CH₂OCH₂S-).